molecular formula C7H3Cl2NO3 B3058476 3-Chloro-5-nitrobenzoyl chloride CAS No. 89629-90-3

3-Chloro-5-nitrobenzoyl chloride

Cat. No. B3058476
CAS RN: 89629-90-3
M. Wt: 220.01 g/mol
InChI Key: FHISLJCLOFRSHV-UHFFFAOYSA-N
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Description

3-Chloro-5-nitrobenzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. It is commonly used as a reagent in organic synthesis reactions, particularly in the production of amides and esters. The compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Scientific Research Applications

Hydrogen-Bonded Framework Structures

Researchers have studied hydrogen-bonded framework structures in compounds derived from 3-chloro-5-nitrobenzoyl chloride, demonstrating its utility in the formation of complex molecular architectures. For instance, 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride shows a three-dimensional framework structure formed by a combination of hydrogen bonds and aromatic π–π stacking interactions, highlighting the compound's potential in crystal engineering and material science (Vasconcelos et al., 2006).

Synthesis of Nitrogenous Heterocycles

The chemical serves as a precursor in the synthesis of nitrogenous heterocycles, which are pivotal in pharmaceuticals and agrochemicals. A study demonstrates the facile synthesis of 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one using a derivative of 3-chloro-5-nitrobenzoyl chloride, showcasing its applicability in generating complex organic molecules with potential biological activities (Havaldar et al., 2004).

Crystal and Molecular Structure Analysis

The compound is used in the structural analysis of organic molecules, aiding in understanding their conformational dynamics and molecular interactions. For example, the crystal structure, spectroscopic studies, and conformational analyses of 5-chloro-6-nitro-2-cyclohexylmethylbenzoxazole provide insights into the non-planar conformation and stability of such molecules, which is crucial for their potential applications in various fields (Ünver et al., 2002).

Development of Novel Heterocyclic Compounds

3-Chloro-5-nitrobenzoyl chloride is instrumental in the green synthesis of new 3-aryl-4-phenylsulfonyl-5-aminoisoxazoles, highlighting its role in creating novel compounds with potential cytotoxic properties against various cancer cell lines, thus contributing to medicinal chemistry and drug discovery efforts (Altug et al., 2014).

Safety And Hazards

Benzoyl chlorides, including “3-Chloro-5-nitrobenzoyl chloride”, are typically hazardous. They can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-5-nitrobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHISLJCLOFRSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613252
Record name 3-Chloro-5-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-nitrobenzoyl chloride

CAS RN

89629-90-3
Record name 3-Chloro-5-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ST Asundaria, KC Patel, KM Mehta - Phosphorus, Sulfur, and …, 2011 - Taylor & Francis
… , 3-nitrobenzoyl chloride, 4-nitrobenzoyl chloride, 2-chloro-5-nitrobenzoyl chloride, 4-methoxy-3-nitrobenzoyl chloride, 4-chlorobenzoyl chloride, and 3-chloro-5-nitrobenzoyl chloride as …
Number of citations: 3 www.tandfonline.com

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